molecular formula C5H10BrNO B1281517 2-Bromo-N-isopropylacetamide CAS No. 75726-96-4

2-Bromo-N-isopropylacetamide

Cat. No.: B1281517
CAS No.: 75726-96-4
M. Wt: 180.04 g/mol
InChI Key: ZLDCRYWMEQJDGW-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylacetamide is an organic compound with the molecular formula C5H10BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-isopropylacetamide can be synthesized through a reaction between bromoacetyl bromide and isopropylamine. The reaction is typically carried out in a round-bottom flask under an inert nitrogen atmosphere to prevent unwanted side reactions. The bromoacetyl bromide is added dropwise to a solution of isopropylamine in an ice bath to control the exothermic reaction. After the addition is complete, the mixture is stirred at room temperature for about an hour to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to precisely control the addition of reagents and temperature.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isopropylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom in this compound. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Electrophiles such as halogens can react with the compound under specific conditions, often requiring a catalyst or an activating agent.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or electrophile used. For example, reacting this compound with an amine can yield a substituted acetamide, while reaction with a thiol can produce a thioacetamide derivative.

Scientific Research Applications

2-Bromo-N-isopropylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropylacetamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry to design compounds that can modify specific molecular targets, such as enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylacetamide
  • 2-Bromo-N,N-diethylacetamide
  • 2-Bromo-N-phenylacetamide

Uniqueness

2-Bromo-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-bromo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCRYWMEQJDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500832
Record name 2-Bromo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75726-96-4
Record name 2-Bromo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-isopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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